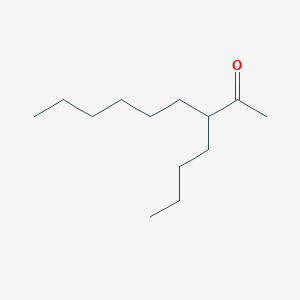
3-Butylnonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylnonan-2-one is an organic compound characterized by a nine-carbon backbone with a ketone functional group positioned at the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Butylnonan-2-one can be synthesized through various methods. One common method involves the oxidation of nonanal, facilitated by an oxidizing agent such as potassium permanganate . Another method includes the condensation of acetone with butyraldehyde, which is a typical industrial approach .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of 2-nonanol or the condensation of acetone with butyraldehyde. These methods are preferred due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butylnonan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation, where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ketones.
Wissenschaftliche Forschungsanwendungen
3-Butylnonan-2-one has several applications in scientific research, including:
Chemistry: Used as a reactant in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant scent.
Wirkmechanismus
The mechanism of action of 3-Butylnonan-2-one involves its interaction with various molecular targets and pathways. In biochemical studies, it has been shown to interact with enzymes and receptors, influencing their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nonanone: Similar in structure but with the ketone functional group at the second carbon atom.
3-Butyn-2-one: Another ketone with a different carbon backbone and functional group positioning.
Uniqueness
3-Butylnonan-2-one is unique due to its specific carbon backbone and functional group positioning, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific industrial and research applications.
Eigenschaften
CAS-Nummer |
58766-10-2 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
3-butylnonan-2-one |
InChI |
InChI=1S/C13H26O/c1-4-6-8-9-11-13(12(3)14)10-7-5-2/h13H,4-11H2,1-3H3 |
InChI-Schlüssel |
LRELAAXJZFNFAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)
![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)



![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)




